1,2-Oxazol-3-yl methanesulfonate
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Overview
Description
1,2-Oxazol-3-yl methanesulfonate is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Oxazol-3-yl methanesulfonate can be synthesized through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . Another method includes the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) under basic conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of flow chemistry techniques. These methods allow for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles using commercial manganese dioxide .
Chemical Reactions Analysis
Types of Reactions
1,2-Oxazol-3-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Reactions involving the substitution of functional groups on the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, NiO2, CuBr2/DBU.
Substitution Reagents: TosMICs, β-diketones.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which are valuable intermediates in medicinal chemistry .
Scientific Research Applications
1,2-Oxazol-3-yl methanesulfonate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Oxazol-3-yl methanesulfonate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, leading to the modulation of biological pathways. This interaction is facilitated by the presence of the oxazole ring, which enables different types of non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Isoxazoles: Five-membered rings containing one nitrogen and one oxygen atom, similar to oxazoles.
Oxadiazoles: Compounds with two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness
1,2-Oxazol-3-yl methanesulfonate is unique due to its specific substitution pattern and the presence of the methanesulfonate group. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
1,2-oxazol-3-yl methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4S/c1-10(6,7)9-4-2-3-8-5-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJLAUIGCFLNMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=NOC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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